Cas no 2228594-36-1 (5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine)

5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine
- 2228594-36-1
- EN300-1993481
- 5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine
-
- インチ: 1S/C10H13ClN2/c1-7-2-8(6-13-10(7)11)3-9-4-12-5-9/h2,6,9,12H,3-5H2,1H3
- InChIKey: XDHLLUKQNOIDMU-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=C(C=N1)CC1CNC1
計算された属性
- 精确分子量: 196.0767261g/mol
- 同位素质量: 196.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 24.9Ų
5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1993481-1.0g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 1g |
$1658.0 | 2023-05-31 | ||
Enamine | EN300-1993481-0.25g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 0.25g |
$1525.0 | 2023-09-16 | ||
Enamine | EN300-1993481-10.0g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 10g |
$7128.0 | 2023-05-31 | ||
Enamine | EN300-1993481-0.5g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 0.5g |
$1591.0 | 2023-09-16 | ||
Enamine | EN300-1993481-5.0g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 5g |
$4806.0 | 2023-05-31 | ||
Enamine | EN300-1993481-0.05g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 0.05g |
$1393.0 | 2023-09-16 | ||
Enamine | EN300-1993481-2.5g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 2.5g |
$3249.0 | 2023-09-16 | ||
Enamine | EN300-1993481-1g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 1g |
$1658.0 | 2023-09-16 | ||
Enamine | EN300-1993481-0.1g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 0.1g |
$1459.0 | 2023-09-16 | ||
Enamine | EN300-1993481-10g |
5-[(azetidin-3-yl)methyl]-2-chloro-3-methylpyridine |
2228594-36-1 | 10g |
$7128.0 | 2023-09-16 |
5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridineに関する追加情報
Introduction to 5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine (CAS No. 2228594-36-1)
5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine, identified by its CAS number 2228594-36-1, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyridine class, which is well-documented for its diverse biological activities and pharmaceutical applications. The structural features of this molecule, particularly the presence of an azetidine ring and chloro substituents, make it a promising candidate for further research and development in drug discovery.
The compound's molecular structure consists of a pyridine core substituted with a chloro group at the 2-position and a methyl group at the 3-position. Additionally, the presence of an azetidine ring attached to a methyl group at the 5-position introduces unique chemical properties that can influence its reactivity and biological interactions. These structural elements are crucial in determining the compound's potential pharmacological effects and its suitability for various therapeutic applications.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including neurological disorders, infectious diseases, and cancer. The specific arrangement of functional groups in 5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine makes it an intriguing subject for further investigation.
One of the most notable aspects of this compound is its potential as a scaffold for drug development. The azetidine ring, a five-membered heterocyclic structure, is known for its ability to mimic natural amino acids, which can be advantageous in designing molecules that interact with biological targets. The chloro and methyl substituents on the pyridine ring further enhance its versatility, allowing for modifications that can optimize its pharmacokinetic properties.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. For instance, researchers have demonstrated that certain pyridine-based compounds exhibit potent inhibitory effects on enzymes involved in disease pathways. The structural features of 5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine align well with these findings, suggesting that it may also possess significant inhibitory activity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework. These synthetic strategies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In addition to its synthetic considerations, the pharmacological evaluation of 5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine is another area of active research. Preclinical studies have been conducted to assess its potential therapeutic effects and safety profile. These studies often involve in vitro assays to evaluate its interaction with biological targets and in vivo models to assess its efficacy and toxicity.
The results from these studies can provide valuable insights into the compound's potential as a drug candidate. For example, if the compound demonstrates strong inhibitory activity against a specific enzyme or receptor, it may be further developed into a lead compound for drug design. Conversely, if it exhibits significant toxicity or poor pharmacokinetic properties, alternative modifications may be necessary to improve its overall profile.
The field of medicinal chemistry is continuously evolving, with new discoveries and methodologies emerging regularly. The study of 5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine exemplifies this dynamic nature of drug development. By leveraging cutting-edge techniques and interdisciplinary approaches, researchers can explore the full potential of this compound and other similar molecules.
In conclusion, 5-(azetidin-3-yl)methyl-2-chloro-3-methylpyridine (CAS No. 2228594-36-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development. As our understanding of drug design principles continues to advance, compounds like this one will play a crucial role in addressing unmet medical needs.
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